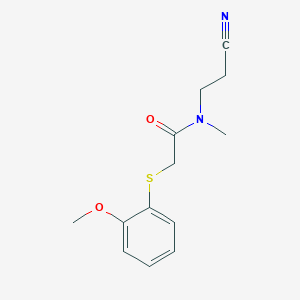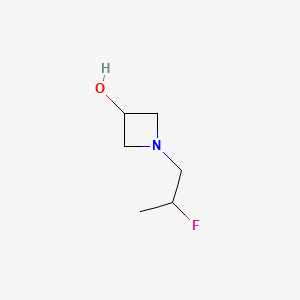
1-(2-Fluoropropyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoropropyl)azetidin-3-ol is a novel compound that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a fluorine atom in the propyl side chain enhances its reactivity and potential for various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(2-Fluoropropyl)azetidin-3-ol typically involves the cyclization of 1,3-aminopropanols. One common method is the reduction of azetidin-2-ones with diborane, followed by cyclization using a modified Mitsunobu reaction . Another approach involves the refluxing of intermediates in ethanol or methanol to yield the desired azetidine compound . Industrial production methods often focus on optimizing these reactions to ensure high yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
1-(2-Fluoropropyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Sodium borohydride is often used to reduce azetidin-2-ones to form this compound.
Substitution: The fluorine atom in the propyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while reduction and substitution can lead to various functionalized azetidines .
Scientific Research Applications
1-(2-Fluoropropyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Its potential as a pharmacophore has been explored in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including coatings and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropropyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity and function .
Comparison with Similar Compounds
1-(2-Fluoropropyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-(3-Fluoropropyl)azetidin-3-ol: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive compared to azetidines.
Oxetanes: Four-membered oxygen-containing heterocycles with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
1-(2-fluoropropyl)azetidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-5(7)2-8-3-6(9)4-8/h5-6,9H,2-4H2,1H3 |
InChI Key |
SDIFODCDHMZIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CC(C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
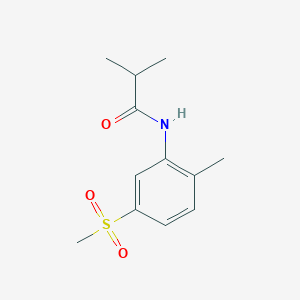

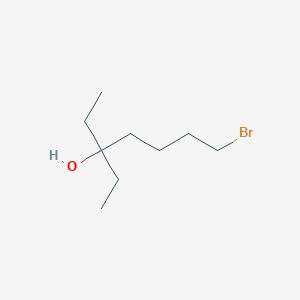
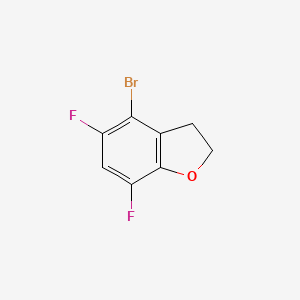
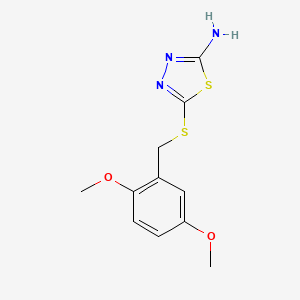
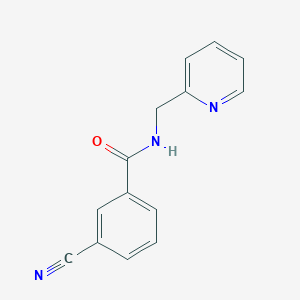

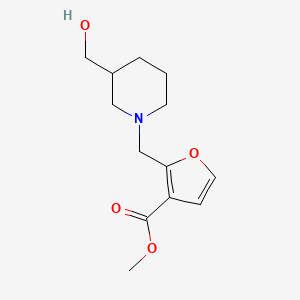
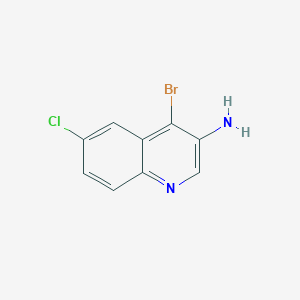

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
